tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions (MCR) utilizing different catalysts and starting materials to generate 4H-pyran derivatives, showcasing the compound's structural complexity and synthetic versatility. For instance, compounds have been synthesized through organocatalyzed synthesis and microwave-assisted liquid-phase synthesis, indicating diverse methods for preparing such molecules. These processes emphasize the compound's accessibility through various synthetic routes, including environmentally friendly methods (Hozjan et al., 2023) (Yi, Peng, & Song, 2005).
Molecular Structure Analysis
The compound's molecular structure has been elucidated through various spectroscopic methods and X-ray crystallographic analysis. Structural analyses reveal intricate details about molecular conformations, crystal systems, and intramolecular hydrogen bonding, underscoring the compound's complex architecture (Çolak et al., 2021) (Mohandas et al., 2019).
Chemical Reactions and Properties
Various chemical reactions pertinent to the compound have been explored, including Michael-Wittig reactions, highlighting its reactivity and potential for further chemical modifications. The compound's involvement in such reactions demonstrates its utility as a versatile intermediate for the synthesis of more complex molecules (Moorhoff, 1997).
Physical Properties Analysis
Investigations into the compound's physical properties, such as conformational studies based on NMR spectroscopy, offer insights into its stability and structural dynamics. These studies contribute to a deeper understanding of the compound's behavior in different chemical environments (Chmielewski et al., 1982).
Chemical Properties Analysis
Detailed analyses of the compound's chemical properties, including spectral analysis, nonlinear optical studies, and DFT approaches, have been conducted. These investigations reveal information about the compound's electronic structure, charge transfer mechanisms, and potential applications in materials science (Tamer et al., 2016).
properties
IUPAC Name |
tert-butyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-11-8-6-7-9-13(11)16-14(10-20)17(21)23-12(2)15(16)18(22)24-19(3,4)5/h6-9,16H,21H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLAZDGABPHNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OC(C)(C)C)C)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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